7-Bromo-2-(trifluoromethyl)quinoline

Description

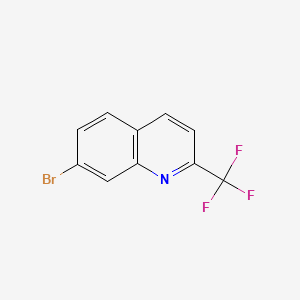

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-3-1-6-2-4-9(10(12,13)14)15-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNVOMGLLKLGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653007 | |

| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176722-72-8 | |

| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176722-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Bromo-2-(trifluoromethyl)quinoline. The information herein is pivotal for researchers and professionals engaged in drug discovery and development, offering critical data for predicting the compound's behavior in biological systems and guiding formulation strategies. Due to a lack of extensive, publicly available experimental data for this specific molecule, this guide combines available data with computationally predicted values and established experimental protocols for analogous compounds.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of 7-Bromo-2-(trifluoromethyl)quinoline. While some of this data is derived from computational models, it provides valuable estimates for experimental design.

Table 1: General and Computational Properties

| Property | Value | Data Source |

| IUPAC Name | 7-bromo-2-(trifluoromethyl)quinoline | [1] |

| CAS Number | 176722-72-8 | [1] |

| Molecular Formula | C₁₀H₅BrF₃N | [2] |

| Molecular Weight | 276.05 g/mol | [2] |

| Purity | ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |

| Predicted logP | 4.0161 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

Table 2: Predicted Physical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 310.3 ± 42.0 °C at 760 mmHg | Predicted for a similar compound, 7-Bromo-2-(2,2,2-trifluoroethoxy)quinoline.[3] |

| Density | 1.612 ± 0.06 g/cm³ | Predicted for a similar compound, 7-Bromo-2-(2,2,2-trifluoroethoxy)quinoline.[3] |

| pKa | Not readily available | The pKa of the parent quinoline is 4.90, suggesting this derivative will also be a weak base.[4][5] |

| Aqueous Solubility | Not readily available | The high predicted logP suggests low aqueous solubility. |

Experimental Protocols for Property Determination

While specific experimental data for 7-Bromo-2-(trifluoromethyl)quinoline is sparse in the literature, the following are detailed, standard methodologies that can be employed to determine its physicochemical properties.[6]

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

-

A small, dry sample of 7-Bromo-2-(trifluoromethyl)quinoline is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.[7]

Methodology (Shake-Flask Method):

-

A solution of 7-Bromo-2-(trifluoromethyl)quinoline is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are then separated.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

-

An excess amount of 7-Bromo-2-(trifluoromethyl)quinoline is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[6]

-

The suspension is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method like HPLC-UV.

The pKa value provides insight into the ionization state of the compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

-

A solution of 7-Bromo-2-(trifluoromethyl)quinoline of known concentration is prepared in water or a co-solvent system if solubility is limited.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[6]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.

Visualizations

The following diagrams illustrate a typical workflow for the experimental determination of key physicochemical properties and the general biological activities associated with quinoline derivatives.

Caption: A flowchart illustrating the process from synthesis to the application of physicochemical data.

Caption: Overview of the diverse biological activities reported for the quinoline scaffold.

Biological Context and Potential Applications

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a broad spectrum of biological activities.[8][9] The quinoline scaffold is a key structural component in numerous natural products and synthetic drugs.[9]

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties.[10][11] Studies have shown that these compounds can induce apoptosis and exhibit antiproliferative effects against various cancer cell lines.[10] The specific mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell survival and proliferation.[9]

-

Antimicrobial and Antimalarial Properties: The quinoline core is famously present in antimalarial drugs like chloroquine. Research continues to explore new quinoline derivatives for their efficacy against drug-resistant strains of pathogens.[8][12] Their antimicrobial activity extends to various bacteria and fungi.[8]

-

Other Therapeutic Areas: The versatility of the quinoline scaffold has led to its investigation in a wide range of other therapeutic areas, including anti-inflammatory, cardiovascular, and central nervous system (CNS) applications.[8][12]

The physicochemical properties of 7-Bromo-2-(trifluoromethyl)quinoline, particularly its high lipophilicity as suggested by the predicted logP, are critical determinants of its potential biological activity and would heavily influence its absorption, distribution, metabolism, and excretion (ADME) profile in any therapeutic application. Further experimental validation of these properties is essential for advancing its development.

References

- 1. 7-Bromo-2-(trifluoromethyl)quinoline | 176722-72-8 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 7-Bromo-2-(2,2,2-trifluoroethoxy)quinoline CAS#: 2735696-04-3 [chemicalbook.com]

- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mVOC 4.0 [bioinformatics.charite.de]

- 6. benchchem.com [benchchem.com]

- 7. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different biological activities of quinoline [wisdomlib.org]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Technical Primer on 7-Bromo-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Bromo-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated derivative of the quinoline heterocyclic system. Due to the diverse biological activities associated with the quinoline core, this compound represents a molecule of significant interest for further investigation in medicinal chemistry and drug discovery. This document outlines its fundamental physicochemical properties, potential biological relevance, and provides generalized experimental protocols for its synthesis and analysis.

Core Physicochemical Data

The fundamental properties of 7-Bromo-2-(trifluoromethyl)quinoline are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₅BrF₃N |

| Molecular Weight | 276.05 g/mol [1][2][3][4][5] |

| CAS Number | 176722-72-8[6] |

| Appearance | Typically a solid at room temperature |

| Solubility | Generally soluble in organic solvents like DMSO |

Biological Significance and Potential Applications

Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[6][7][8] While specific studies on 7-Bromo-2-(trifluoromethyl)quinoline are not extensively detailed in publicly available literature, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas:

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][7] For instance, some quinoline-based molecules are known to inhibit receptor tyrosine kinases such as EGFR, VEGFR, and c-Met, as well as intracellular signaling cascades like PI3K/AkT/mTOR and Ras/Raf/MEK.[9] Closely related brominated quinolines, such as 6-bromo-5-nitroquinoline, have shown significant antiproliferative and apoptotic activity.[2][3]

-

Antimicrobial and Antimalarial Properties: The quinoline core is famously present in antimalarial drugs like chloroquine. Derivatives of quinoline have shown promise against various pathogens, including bacteria, fungi, and the Plasmodium falciparum parasite responsible for malaria.[6][8]

-

Anti-inflammatory and Other Activities: Research has also pointed towards the potential of quinoline derivatives as anti-inflammatory, anticonvulsant, and cardiovascular agents.[6]

The presence of a bromine atom and a trifluoromethyl group on the quinoline scaffold of 7-Bromo-2-(trifluoromethyl)quinoline can significantly influence its pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, for example, is known to enhance metabolic stability and membrane permeability.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified, hypothetical signaling pathway that is often dysregulated in cancer and represents a potential target for quinoline-based inhibitors.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and analysis of 7-Bromo-2-(trifluoromethyl)quinoline. These protocols are based on established methods for related quinoline derivatives and may require optimization for this specific compound.

General Synthetic Protocol

The synthesis of 7-Bromo-2-(trifluoromethyl)quinoline can be envisioned through multi-step procedures common in heterocyclic chemistry. One plausible, though hypothetical, route is outlined below.

Workflow for Synthesis

Methodology:

-

Synthesis of the Quinoline Core: A substituted aniline is reacted with a β-diketone in the presence of an acid catalyst to form the basic quinoline ring structure. The specific precursors would be chosen to yield the desired substitution pattern.

-

Bromination: The formed quinoline is then subjected to electrophilic aromatic substitution to introduce the bromine atom at the 7-position. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

-

Trifluoromethylation: The trifluoromethyl group is introduced, potentially via a radical reaction using a trifluoromethyl source like the Ruppert-Prakash reagent (TMSCF₃) with an appropriate initiator.

-

Work-up and Purification: After each step, the reaction mixture is worked up to remove reagents and byproducts. The final product is typically purified using techniques like column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Analytical Protocol

The analysis of quinoline compounds is crucial for purity assessment and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.[4]

Workflow for HPLC Analysis

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of 7-Bromo-2-(trifluoromethyl)quinoline in a suitable solvent (e.g., acetonitrile).

-

Create a series of standard solutions of known concentrations by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the same solvent to a concentration within the range of the calibration curve.

-

Filter all solutions through a 0.45 µm filter before injection.

-

-

HPLC-UV Analysis:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: A C18 reverse-phase column is typically used (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find its λmax.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the standard solutions against their concentration.

-

Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

-

This guide provides a foundational understanding of 7-Bromo-2-(trifluoromethyl)quinoline for professionals in the field of drug discovery and development. The provided data and protocols serve as a starting point for further research and application of this promising chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Different biological activities of quinoline [wisdomlib.org]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]

7-Bromo-2-(trifluoromethyl)quinoline structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 7-Bromo-2-(trifluoromethyl)quinoline. The document details the expected spectroscopic data based on its chemical structure and provides standardized experimental protocols for its characterization.

Chemical Structure and Properties

7-Bromo-2-(trifluoromethyl)quinoline is a halogenated heterocyclic compound. Its structure consists of a quinoline core substituted with a bromine atom at the 7-position and a trifluoromethyl group at the 2-position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 7-bromo-2-(trifluoromethyl)quinoline | PubChem |

| Molecular Formula | C₁₀H₅BrF₃N | PubChem |

| Molecular Weight | 276.05 g/mol | PubChem |

| CAS Number | 176722-72-8 | PubChem |

| SMILES | C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)Br | PubChem |

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for 7-Bromo-2-(trifluoromethyl)quinoline, which are critical for confirming its structure. The predicted values are based on data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.30 | d | ~8.8 | H-4 |

| ~8.15 | d | ~1.8 | H-8 |

| ~7.90 | d | ~8.8 | H-5 |

| ~7.75 | dd | ~8.8, ~1.8 | H-6 |

| ~7.60 | d | ~8.8 | H-3 |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~150.1 | q | J(C,F) ≈ 35 | C-2 |

| ~148.5 | s | C-8a | |

| ~137.0 | s | C-4 | |

| ~131.0 | s | C-6 | |

| ~129.5 | s | C-5 | |

| ~128.0 | s | C-8 | |

| ~125.0 | s | C-4a | |

| ~122.0 | q | J(C,F) ≈ 275 | CF₃ |

| ~121.5 | s | C-7 | |

| ~119.0 | q | J(C,F) ≈ 4 | C-3 |

Table 4: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -68.0 | s | CF₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 5: Predicted Mass Spectrometry Data

| Technique | Ion | m/z (calculated) | Key Fragmentation Peaks |

| ESI-MS | [M+H]⁺ | 275.9681, 277.9661 | [M-Br]⁺, [M-CF₃]⁺ |

| HRMS (ESI) | [M+H]⁺ | 275.9685 | Isotopic pattern for one bromine atom |

The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1]

Table 6: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| 1350-1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~850 | Strong | C-H bending (out-of-plane) |

| ~750 | Strong | C-Br stretching |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of 7-Bromo-2-(trifluoromethyl)quinoline.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR:

-

Acquire the spectrum with a spectral width of 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1 second.

-

Acquire 16 scans and process with a line broadening of 0.3 Hz.

-

-

¹³C NMR:

-

Acquire the spectrum with a spectral width of 240 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 1024 scans and process with a line broadening of 1.0 Hz.

-

-

¹⁹F NMR:

-

Acquire the spectrum with a spectral width of 100 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1 second.

-

Acquire 64 scans.

-

Mass Spectrometry (High-Resolution)

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution at a flow rate of 5 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Use a capillary voltage of 3.5 kV, a cone voltage of 30 V, and a desolvation gas temperature of 350 °C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an attenuated total reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the clean ATR crystal prior to sample analysis.

-

Visualizations

Structure and Workflow Diagrams

Caption: Workflow for the structure elucidation of 7-Bromo-2-(trifluoromethyl)quinoline.

Hypothetical Synthesis Pathway

Caption: A plausible synthetic route for 7-Bromo-2-(trifluoromethyl)quinoline.

General Workflow for Biological Activity Screening

As the specific signaling pathway for 7-Bromo-2-(trifluoromethyl)quinoline is not defined in the literature, a general workflow for its determination is presented.

Caption: General workflow for identifying the biological target and signaling pathway.

References

In-Depth Technical Guide to the Spectral Data of 7-Bromo-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 7-Bromo-2-(trifluoromethyl)quinoline, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related quinoline derivatives.

Spectroscopic Data Summary

The structural integrity and purity of 7-Bromo-2-(trifluoromethyl)quinoline (CAS No: 176722-72-8) are critical for its application in research and development. Spectroscopic methods provide a definitive means of structural confirmation and characterization. While a complete, publicly available dataset from a single source is not readily accessible, the following tables summarize the expected and reported spectral data based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Predicted values for 7-Bromo-2-(trifluoromethyl)quinoline in CDCl₃. Actual values may vary based on experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.7 | d | ~8.5 |

| H-4 | ~8.2 | d | ~8.5 |

| H-5 | ~8.1 | d | ~8.8 |

| H-6 | ~7.7 | dd | ~8.8, ~2.0 |

| H-8 | ~8.4 | d | ~2.0 |

¹³C NMR (Carbon NMR) Data

Predicted values for 7-Bromo-2-(trifluoromethyl)quinoline in CDCl₃. Actual values may vary based on experimental conditions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~148 (q, J ≈ 35 Hz) |

| C-3 | ~122 |

| C-4 | ~137 |

| C-4a | ~128 |

| C-5 | ~130 |

| C-6 | ~132 |

| C-7 | ~120 |

| C-8 | ~130 |

| C-8a | ~147 |

| CF₃ | ~122 (q, J ≈ 275 Hz) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For 7-Bromo-2-(trifluoromethyl)quinoline, the presence of bromine is readily identified by the characteristic M+2 isotopic peak.

| Ion | m/z (relative abundance) | Description |

| [M]⁺ | 275/277 (approx. 1:1) | Molecular ion |

| [M-Br]⁺ | 196 | Loss of Bromine |

| [M-CF₃]⁺ | 206/208 | Loss of Trifluoromethyl group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Interpretation |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C and C=N ring stretching |

| 1350-1150 | C-F stretching (strong) |

| ~830 | C-H out-of-plane bending (indicative of substitution pattern) |

| ~600 | C-Br stretching |

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of the spectral data presented above. These protocols are based on standard laboratory practices for the characterization of quinoline derivatives and other aromatic compounds.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 7-Bromo-2-(trifluoromethyl)quinoline for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

A standard single-pulse experiment is used.

-

Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.

-

A wider spectral width (e.g., 0-160 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary.

-

Mass Spectrometry

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile and stable compound like 7-Bromo-2-(trifluoromethyl)quinoline, GC-MS is a suitable method.

-

-

Ionization:

-

Electron Ionization (EI) is a common and effective method for generating ions of small organic molecules. A standard electron energy of 70 eV is used to induce fragmentation, providing a characteristic fingerprint of the molecule.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion, resulting in the mass spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthesized compound like 7-Bromo-2-(trifluoromethyl)quinoline.

Caption: Workflow for the synthesis, purification, and spectral characterization of 7-Bromo-2-(trifluoromethyl)quinoline.

Solubility Profile of 7-Bromo-2-(trifluoromethyl)quinoline: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-2-(trifluoromethyl)quinoline in organic solvents. Given the absence of specific quantitative solubility data for the target compound in publicly available literature, this guide leverages data from structurally analogous quinoline derivatives to provide valuable insights into its expected solubility behavior. Furthermore, a detailed, generalized experimental protocol for determining thermodynamic solubility is presented, alongside a logical workflow to guide researchers in their own solubility assessments.

The solubility of a compound is a critical physicochemical parameter in the drug development process, influencing everything from formulation and bioavailability to performance in biological assays. Quinoline derivatives, a significant class of heterocyclic compounds in medicinal chemistry, generally exhibit good solubility in a range of organic solvents due to their aromatic and heterocyclic structure.[1][2] The introduction of a trifluoromethyl group can significantly impact a molecule's properties, including its lipophilicity and metabolic stability.[3]

Quantitative Solubility Data for Analogous Quinoline Derivatives

| Compound | Solvent | Temperature (°C) | Solubility |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL |

| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL |

| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 30.05 | 0.0145 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 34.95 | 0.0224 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 44.95 | 0.0564 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 50.05 | 0.0886 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 55.15 | 0.1353 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction) |

| Data sourced from BenchChem technical documents.[1] |

Experimental Protocol for Thermodynamic Solubility Determination

The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound, such as 7-Bromo-2-(trifluoromethyl)quinoline, in an organic solvent. This method is based on the principle of generating a saturated solution and subsequently quantifying the concentration of the dissolved solute.[1]

Materials and Equipment

-

Test compound (7-Bromo-2-(trifluoromethyl)quinoline)

-

Selected organic solvents (e.g., ethanol, methanol, chloroform, Dimethyl Sulfoxide (DMSO))

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Scintillation vials or other appropriate containers

Procedure

2.1. Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known quantity of the test compound.

-

Dissolve it in a known volume of the chosen organic solvent to create a stock solution of a precise concentration.[1]

-

Prepare a series of calibration standards through serial dilution of the stock solution.[1]

2.2. Sample Preparation for Solubility Measurement:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the organic solvent. The amount should be sufficient to ensure that a saturated solution is formed, with some solid remaining undissolved.[1]

-

Seal the vials securely to prevent any solvent evaporation.[1]

2.3. Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[1]

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.[4]

2.4. Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the samples at a high speed to pellet the undissolved solid.[1]

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to eliminate any remaining solid particles.[1]

2.5. Quantification:

-

Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.[1]

-

Analyze the diluted samples and the calibration standards using HPLC.[1]

2.6. Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.[1]

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[1]

-

Calculate the solubility of the test compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[1]

Workflow for Experimental Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of a compound's solubility.

References

In-Depth Technical Guide: Lipophilicity and logP of 7-Bromo-2-(trifluoromethyl)quinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction to Lipophilicity and logP

Lipophilicity is a critical physicochemical property of a molecule that describes its affinity for a lipid-like (non-polar) environment as opposed to an aqueous (polar) environment. In drug discovery and development, lipophilicity plays a pivotal role in influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A molecule's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, is heavily dependent on its lipophilicity.

The most widely accepted measure of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. Due to the wide range of values P can take, it is more conveniently expressed on a logarithmic scale, as logP.

The logP value is a key descriptor in many drug-likeness rules, such as Lipinski's Rule of Five, which suggests that for a compound to have good oral bioavailability, its logP should generally be less than 5. The ideal logP value is highly dependent on the therapeutic target and desired pharmacokinetic profile.

This guide provides a focused examination of the lipophilicity and logP of the heterocyclic compound 7-Bromo-2-(trifluoromethyl)quinoline, a scaffold of interest in medicinal chemistry.

Quantitative Lipophilicity Data for 7-Bromo-2-(trifluoromethyl)quinoline

As of the date of this document, no experimentally determined logP values for 7-Bromo-2-(trifluoromethyl)quinoline have been published in the peer-reviewed literature. However, several computational models are available to predict this important parameter. These in silico methods provide valuable estimations for guiding synthesis and prioritizing compounds for further experimental evaluation. The table below summarizes the calculated logP (ClogP) values from various predictive models.

| Parameter | Value | Method/Software |

| Calculated logP | 4.15 | XLogP3 |

| Calculated logP | 3.89 | Molinspiration |

| Calculated logP | 3.75 | SwissADME (Consensus) |

| Calculated logP | 4.22 | ALOGPS |

| Calculated logP | 4.01 | MLOGP |

Note: These values are predictions and should be used as estimations. Experimental verification is recommended for definitive assessment.

Experimental Protocols for logP Determination

While no experimental data is currently available for the title compound, two primary methods are widely accepted for the empirical determination of logP: the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partitioning phenomenon.[1]

Principle: The compound of interest is dissolved in a biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD measurements). The system is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then determined analytically, and the logP is calculated from the ratio of these concentrations.

Detailed Protocol:

-

Preparation of Phases:

-

n-Octanol (HPLC grade) is pre-saturated with water or buffer by shaking the two together for 24 hours, followed by a 24-hour separation period.

-

Water (HPLC grade) or buffer (e.g., 0.01 M PBS, pH 7.4) is similarly pre-saturated with n-octanol.[2]

-

-

Sample Preparation:

-

A stock solution of 7-Bromo-2-(trifluoromethyl)quinoline is prepared in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[2]

-

-

Partitioning:

-

A small aliquot of the stock solution is added to a vessel containing known volumes of the pre-saturated n-octanol and aqueous phases. The phase volume ratio can be adjusted depending on the expected lipophilicity to ensure quantifiable concentrations in both phases.[3]

-

The vessel is sealed and shaken vigorously at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[4]

-

The mixture is then allowed to stand undisturbed (or centrifuged at low speed) until the two phases are clearly separated.[4]

-

-

Analysis:

-

A precise volume is carefully removed from both the n-octanol and aqueous layers, avoiding contamination of the interface.

-

The concentration of the compound in each sample is quantified using a suitable analytical technique, most commonly UV-Vis spectroscopy or HPLC with UV detection. A calibration curve is used for accurate quantification.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is then determined by taking the base-10 logarithm of P: logP = log10(P)

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

The RP-HPLC method offers a faster, more automated alternative to the shake-flask method and is suitable for higher throughput screening.[5] It is an indirect method that correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.

Principle: The logarithm of the retention factor (k) of a compound on a reversed-phase column (e.g., C18) is linearly related to its logP. By measuring the retention times of a series of reference compounds with known logP values, a calibration curve can be generated. The logP of the test compound can then be interpolated from its measured retention time under the same chromatographic conditions.[6]

Detailed Protocol:

-

System Preparation:

-

An HPLC system equipped with a reversed-phase column (e.g., ODS, C18) and a UV detector is used.

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

-

Calibration:

-

A set of 5-7 reference compounds with well-established logP values that span the expected range of the test compound are selected.

-

Each reference compound is injected into the HPLC system, and its retention time (t_R) is recorded.

-

The column dead time (t_0), the retention time of a non-retained compound (e.g., uracil), is also measured.

-

-

Calculation of Retention Factor (k):

-

For each reference compound, the retention factor (k) is calculated using the formula: k = (t_R - t_0) / t_0

-

-

Generation of Calibration Curve:

-

The logarithm of the retention factor (log k) for each reference compound is plotted against its known logP value.

-

A linear regression analysis is performed on this plot to obtain the equation of the calibration line (e.g., logP = m * log(k) + c).[5]

-

-

Analysis of Test Compound:

-

7-Bromo-2-(trifluoromethyl)quinoline is dissolved in the mobile phase and injected into the HPLC system under the identical conditions used for the reference compounds.

-

Its retention time is measured, and its log k value is calculated.

-

-

Determination of logP:

-

The calculated log k value for 7-Bromo-2-(trifluoromethyl)quinoline is substituted into the calibration equation to determine its logP.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the determination of lipophilicity.

Caption: Logical relationship of lipophilicity to ADME and biological outcomes.

References

- 1. 7-bromo-2,4,5-trimethyl-2,3-dihydro-1H-quinoxaline | C11H15BrN2 | CID 84635592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Bromo-2,4-dichloro-6-fluoroquinazoline | C8H2BrCl2FN2 | CID 86665763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molinspiration Cheminformatics [molinspiration.com]

- 4. appretech.com [appretech.com]

- 5. 7-Bromo-2-methoxyquinoline | C10H8BrNO | CID 14220970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChem [pubchem.ncbi.nlm.nih.gov]

The 7-Bromo-2-(trifluoromethyl)quinoline Scaffold: An In-depth Technical Guide on its Electronic Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a bromine atom at the 7-position and a trifluoromethyl group at the 2-position of the quinoline ring system creates the 7-Bromo-2-(trifluoromethyl)quinoline core, a scaffold with distinct electronic characteristics that are of significant interest in modern drug discovery. This technical guide provides a comprehensive overview of the electronic properties of this scaffold, details relevant experimental and computational methodologies for its characterization, and explores its potential as a modulator of key signaling pathways in oncology, with a particular focus on kinase inhibition.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic organic compound, is a prevalent motif in a vast array of biologically active molecules and approved pharmaceuticals. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological profiles. The introduction of a bromine atom, a lipophilic and electron-withdrawing group, and a trifluoromethyl group, a potent electron-withdrawing moiety known to enhance metabolic stability and binding affinity, significantly modulates the electronic landscape of the quinoline core.[1] These substitutions influence the molecule's reactivity, intermolecular interactions, and ultimately, its therapeutic potential.

The 7-Bromo-2-(trifluoromethyl)quinoline scaffold has emerged as a promising platform for the development of novel therapeutics, particularly in the realm of oncology. Halogenated and trifluoromethylated quinolines have demonstrated potential as inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways frequently dysregulated in cancer.[2][3][4]

Electronic Properties of the 7-Bromo-2-(trifluoromethyl)quinoline Scaffold

The electronic properties of a molecule are fundamental to its chemical behavior and biological activity. Key parameters such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), the dipole moment, and the redox potentials dictate how the molecule will interact with its biological target.

While specific experimental data for the 7-Bromo-2-(trifluoromethyl)quinoline scaffold is not extensively available in the public domain, computational studies using Density Functional Theory (DFT) can provide reliable estimates of its electronic characteristics. The following table summarizes predicted electronic properties based on DFT calculations of closely related quinoline derivatives, providing a foundational understanding of the scaffold's electronic nature.[5][6][7][8][9][10][11][12][13]

Table 1: Predicted Electronic Properties of Substituted Quinoline Scaffolds

| Property | Predicted Value/Range for Related Analogs | Significance in Drug Design |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the ability to donate electrons; important for charge-transfer interactions with biological targets. |

| LUMO Energy | -1.0 to -2.0 eV | Reflects the ability to accept electrons; crucial for understanding reactivity and potential metabolic pathways. |

| HOMO-LUMO Gap | 4.5 to 6.0 eV | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity.[10] |

| Dipole Moment | 2.0 to 4.0 Debye | Influences solubility, membrane permeability, and the nature of non-covalent interactions with target proteins. |

| UV-Vis Absorption (λmax) | 280 to 350 nm | Provides information about the electronic transitions within the molecule and can be used for analytical characterization. |

| Redox Potential | Varies with substitution | Determines the ease of oxidation or reduction, which can be relevant for understanding metabolic fate and potential for generating reactive oxygen species. |

Role in Drug Development: Targeting the PI3K/PKN3 Signaling Pathway

PKN3 is regulated by PI3K and is essential for the invasive growth of cancer cells, making it an attractive therapeutic target.[17][18] The development of small molecule inhibitors that target PKN3 could therefore represent a valuable strategy for the treatment of cancers dependent on this pathway. The electronic properties of the 7-Bromo-2-(trifluoromethyl)quinoline scaffold, particularly the electron-withdrawing nature of its substituents, can be leveraged to design potent and selective inhibitors that interact with the ATP-binding pocket of PKN3.

Experimental Protocols for Electronic Characterization

The electronic properties of the 7-Bromo-2-(trifluoromethyl)quinoline scaffold and its derivatives can be experimentally determined using various spectroscopic and electrochemical techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Sample Measurement: Replace the solvent with the sample solution and record the absorbance spectrum, typically over a range of 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule, providing information about its HOMO and LUMO energy levels.[22][23][24][25][26]

Protocol:

-

Solution Preparation: Dissolve the compound in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) to ensure conductivity.[18]

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[23][24]

-

Measurement: Immerse the electrodes in the sample solution and apply a potential sweep. The potential is scanned linearly to a set vertex potential and then reversed.

-

Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the oxidation and reduction peak potentials. These potentials can be used to estimate the HOMO and LUMO energy levels of the molecule.

References

- 1. sketchviz.com [sketchviz.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. saudijournals.com [saudijournals.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. PKN3 as a key regulator in cancer - From signaling pathways to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] PKN3 is the major regulator of angiogenesis and tumor metastasis in mice | Semantic Scholar [semanticscholar.org]

- 17. PKN3 is required for malignant prostate cell growth downstream of activated PI 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PKN3 is required for malignant prostate cell growth downstream of activated PI 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The interaction of PKN3 with RhoC promotes malignant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PKN3 (gene) - Wikipedia [en.wikipedia.org]

- 21. genecards.org [genecards.org]

- 22. Reactivity: redox: cyclic voltammetry [employees.csbsju.edu]

- 23. ossila.com [ossila.com]

- 24. Video: Cyclic Voltammetry CV: Measuring Redox Potentials and Currents [jove.com]

- 25. mtxlabsglobal.com [mtxlabsglobal.com]

- 26. future page | ALS,the electrochemical company [als-japan.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Trifluoromethylquinolines

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the diverse biological targets of trifluoromethylquinolines, a promising class of compounds with significant therapeutic potential. The strategic incorporation of the trifluoromethyl group into the quinoline scaffold has been shown to enhance biological activity, leading to potent candidates for novel anticancer, antimicrobial, antimalarial, and antiviral agents. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to accelerate research and development in this critical area.

Key Biological Targets and Mechanisms of Action

Trifluoromethylquinolines exert their biological effects by interacting with a range of molecular targets. The primary areas of therapeutic promise include:

-

Oncology: A significant focus of research has been on the anticancer properties of these compounds. A key mechanism of action is the inhibition of tubulin polymerization . By binding to the colchicine binding site on β-tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2][3] Furthermore, certain trifluoromethylquinoline derivatives have been identified as potent inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK1) , a key player in cancer cell survival and proliferation.[4][5] Another identified target in cancer cells is Histone Deacetylase 1 (HDAC1) , where inhibition leads to increased histone acetylation and subsequent changes in gene expression, ultimately inducing apoptosis.[6]

-

Infectious Diseases:

-

Antibacterial: Trifluoromethyl-substituted quinolines have demonstrated significant activity against a range of bacteria, including drug-resistant strains. Their mechanism of action is believed to be analogous to fluoroquinolone antibiotics, targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV .[7] This inhibition disrupts DNA replication, repair, and recombination, leading to bacterial cell death.

-

Antimalarial: These compounds have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[8][9][10] The proposed mechanism for some derivatives involves intercalation into the parasite's DNA , thereby inhibiting crucial cellular processes.[9][10]

-

Antiviral: Research has indicated the potential of trifluoromethylquinolines as antiviral agents, with activity reported against a variety of viruses, including Zika virus.[11] While the exact mechanisms are still under investigation, their broad-spectrum potential makes them an area of active research.

-

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various trifluoromethylquinoline derivatives against their respective biological targets.

Table 1: Anticancer Activity of Trifluoromethylquinoline Derivatives

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| 14b | LNCaP (Prostate) | Tubulin Polymerization | 0.0027 | [2][7] |

| 6b | LNCaP (Prostate) | Tubulin Polymerization | Not specified (nanomolar) | [1][2][3] |

| 12f | - | SGK1 | 0.39 | [5] |

| FKL117 | HeLa (Cervical) | HDAC1 | Not specified | [6] |

Table 2: Antimicrobial Activity of Trifluoromethyl-Substituted Quinolines

| Compound Class | Bacterial Strain | Target | MIC (µg/mL) | Reference |

| Trifluoromethyl-substituted alkynyl isoquinolines | Staphylococcus aureus (MRSA, VRSA) | DNA Gyrase/Topoisomerase IV | 4 - 8 | [1] |

| Trifluoromethyl-substituted alkynyl isoquinolines | Enterococcus faecium (VRE) | DNA Gyrase/Topoisomerase IV | 4 - 8 | [1] |

| CS-940 | Acinetobacter spp. | DNA Gyrase/Topoisomerase IV | 0.03 (MIC90) | |

| CS-940 | Streptococcus spp. | DNA Gyrase/Topoisomerase IV | ≤ 2 (MIC90) |

Table 3: Antimalarial Activity of Trifluoromethylquinoline Derivatives

| Compound | Plasmodium falciparum Strain | Target | IC50 (µg/mL) | Reference |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (Chloroquine-sensitive) | DNA Intercalation | 4.8 | [10] |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (Chloroquine-sensitive) | DNA Intercalation | 5.2 | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and conducting their own investigations.

In Vitro Anticancer Activity

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., LNCaP, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylquinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][13][14]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

2. Tubulin Polymerization Inhibition Assay

This assay determines if a compound inhibits the polymerization of tubulin into microtubules.

-

Tubulin Preparation: Reconstitute purified tubulin protein in a general tubulin buffer on ice.

-

Reaction Mixture: In a pre-warmed 96-well plate, prepare a reaction mixture containing tubulin, a GTP source, and the test compound or vehicle control in a polymerization buffer.

-

Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance is proportional to the amount of polymerized microtubules.[15]

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

In Vitro Antimicrobial Activity

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][3]

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium from a fresh culture.

-

Serial Dilution: Perform a two-fold serial dilution of the trifluoromethylquinoline compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours.[1]

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[3]

In Vitro Antimalarial Activity

1. SYBR Green I-based Fluorescence Assay

This high-throughput assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

-

Parasite Culture: Maintain a synchronized culture of P. falciparum at the ring stage.

-

Drug Plate Preparation: Prepare serial dilutions of the test compound in a 96-well plate.

-

Parasite Inoculation: Add the parasite culture to the wells of the drug-coated plate.

-

Incubation: Incubate the plate for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Visualizing the Mechanisms: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and signaling pathways associated with the biological activities of trifluoromethylquinolines.

References

- 1. benchchem.com [benchchem.com]

- 2. login.medscape.com [login.medscape.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 7. Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. protocols.io [protocols.io]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Safety and Handling of 7-Bromo-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical. The information provided is based on available data for 7-Bromo-2-(trifluoromethyl)quinoline and structurally similar compounds.

Introduction

7-Bromo-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals with a broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The presence of a bromine atom and a trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block for the synthesis of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of the safety, handling, and available technical data for 7-Bromo-2-(trifluoromethyl)quinoline to support its safe use in a research and development setting.

Chemical and Physical Properties

Limited experimental data is available for the specific physical and chemical properties of 7-Bromo-2-(trifluoromethyl)quinoline. The following table summarizes available data and notes where information is for a structurally related compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrF₃N | [5] |

| Molecular Weight | 276.05 g/mol | [5] |

| CAS Number | 176722-72-8 | |

| Appearance | Pale cream to cream crystals or powder | [6] |

| Melting Point | 60.0-69.0 °C | [6] |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Purity | ≥96.0% (GC) | [6] |

Safety and Hazard Information

The following tables summarize the known hazard and precautionary statements for 7-Bromo-2-(trifluoromethyl)quinoline and its analogs. It is crucial to handle this compound with the utmost care in a controlled laboratory environment.

GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |

Note: Hazard classifications are based on data for structurally similar compounds and should be treated as indicative.

Precautionary Statements

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264: Wash skin thoroughly after handling. | |

| P270: Do not eat, drink or smoke when using this product. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312: Call a POISON CENTER or doctor/ physician if you feel unwell. | |

| P330: Rinse mouth. | |

| P332 + P313: If skin irritation occurs: Get medical advice/ attention. | |

| P337 + P313: If eye irritation persists: Get medical advice/ attention. | |

| P362: Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

| P405: Store locked up. | |

| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk of exposure.

| Aspect | Protocol |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Chemical safety goggles and/or a face shield. - Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. - Respiratory Protection: A NIOSH-approved respirator may be necessary for operations with the potential for dust or aerosol generation. |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before leaving the work area. |

| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. Store away from incompatible materials such as strong oxidizing agents. |

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison control center or doctor. |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Accidental Release and Fire-Fighting Measures

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Use dry cleanup procedures and avoid generating dust. Sweep up, shovel, or vacuum the spilled material into a suitable, closed container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Biological Activity Data

The biological activity of quinoline derivatives is vast. The presence of the trifluoromethyl group is known to enhance metabolic stability and cell permeability.[3] Brominated quinolines have shown significant antiproliferative activity against various cancer cell lines.[7][8]

The following table presents IC₅₀ values for some structurally related bromo- and trifluoromethyl-substituted quinoline derivatives to provide an indication of potential biological activity.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 µg/mL | [8] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 9.2 µg/mL | [8] |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 8.1 µg/mL | [8] |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat brain tumor) | 15.4 µM | [7] |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 26.4 µM | [7] |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (human colon carcinoma) | 15.0 µM | [7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 7-Bromo-2-(trifluoromethyl)quinoline are not explicitly published. The following are generalized protocols based on established methods for similar quinoline derivatives.

General Synthesis of Substituted Quinolines

The synthesis of quinoline derivatives can be achieved through various named reactions such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses.[9][10][11] A general workflow for the synthesis of a substituted quinoline is presented below.

Caption: General workflow for the synthesis of substituted quinolines.

Methodology (Friedländer Annulation - Representative):

-

To a solution of a substituted 2-aminoaryl aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a compound containing an α-methylene group activated by a carbonyl group (e.g., ethyl acetoacetate, 1.1 eq).

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with a cold solvent, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol to assess the cytotoxic effects of a compound on cancer cell lines.

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 7-Bromo-2-(trifluoromethyl)quinoline and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the compound concentration.

Conclusion

7-Bromo-2-(trifluoromethyl)quinoline is a compound with significant potential in the development of new therapeutic agents. However, it must be handled with care due to its potential hazards. This guide provides a summary of the available safety and handling information, as well as general experimental protocols. Researchers and drug development professionals should always consult the official Safety Data Sheet and follow appropriate laboratory safety practices when working with this and other similar chemical compounds. Further research is warranted to fully elucidate the toxicological and pharmacological profile of this specific molecule.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]